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molecular formula C8H8Cl2O B1633831 1-(2,3-Dichlorophenyl)ethanol

1-(2,3-Dichlorophenyl)ethanol

Cat. No. B1633831
M. Wt: 191.05 g/mol
InChI Key: QSCSGMDRGGZRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05925755

Procedure details

Iodomethane (324.89 g, 2.288 mol) was added dropwise, with stirring, to magnesium turnings (54.88 g, 2.288 mol) in dry ether (1 liter), to form methyl magnesium iodide. 2,3-Dichlorobenzaldehyde (200 g, 1.144 mol) dissolved in benzene/diethyl ether (1 liter, 50:50) solution was added dropwise, with stirring, to the Grignard. The reaction mixture was allowed to stir at room temperature overnight. The solution was refluxed for 2 hours, and then allowed to cool. The reaction mixture was poured into saturated ammonium chloride solution (5 liters) and the organic layer separated. The aqueous layer was extracted with ether (3×2 liters). The organic phases were combined, washed with brine (1×2 liters), dried over anhydrous magnesium sulphate, filtered and evaporated down. α-Methyl-2,3-dichlorobenzyl alcohol (196.4 g, 90% yield) was obtained as a yellow oil which crystallised on standing to give a pale-yellow solid. T.l.c. (SiO2 ;CHCl3) showed no impurities so no further purification was carried out. However, if necessary the alcohol nay be recrystallised from 40-60° C. petroleum ether to afford white prisms of melting point 53° C.
Quantity
200 g
Type
reactant
Reaction Step One
Name
benzene diethyl ether
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[Cl-].[NH4+].[CH:13]1C=CC=CC=1.C(OCC)C>>[CH3:13][CH:4]([OH:5])[C:3]1[CH:6]=[CH:7][CH:8]=[C:9]([Cl:10])[C:2]=1[Cl:1] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1Cl
Name
benzene diethyl ether
Quantity
1 L
Type
reactant
Smiles
C1=CC=CC=C1.C(C)OCC
Step Two
Name
Quantity
5 L
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring, to the Grignard
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×2 liters)
WASH
Type
WASH
Details
washed with brine (1×2 liters)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Name
Type
product
Smiles
CC(C1=C(C(=CC=C1)Cl)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 196.4 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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